4-amino-1,2,4-triazole-3,5-dithiol

Corrosion Inhibition Acid Pickling Steel Protection

4-Amino-1,2,4-triazole-3,5-dithiol (ATAD), also known as 4-amino-4H-1,2,4-triazole-3,5-dithiol, is a heterocyclic organosulfur compound characterized by a 1,2,4-triazole ring bearing an amino group at the N4 position and two thiol groups at the C3 and C5 positions. Its molecular formula is C₂H₄N₄S₂ with a molecular weight of 148.21 g/mol.

Molecular Formula C2H4N4S2
Molecular Weight 148.22 g/mol
Cat. No. B7772662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1,2,4-triazole-3,5-dithiol
Molecular FormulaC2H4N4S2
Molecular Weight148.22 g/mol
Structural Identifiers
SMILESC1(=NN=C(N1N)S)S
InChIInChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
InChIKeyMFLTWZOFWVXIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2,4-triazole-3,5-dithiol (ATAD): Core Chemical Identity and Key Physicochemical Attributes


4-Amino-1,2,4-triazole-3,5-dithiol (ATAD), also known as 4-amino-4H-1,2,4-triazole-3,5-dithiol, is a heterocyclic organosulfur compound characterized by a 1,2,4-triazole ring bearing an amino group at the N4 position and two thiol groups at the C3 and C5 positions . Its molecular formula is C₂H₄N₄S₂ with a molecular weight of 148.21 g/mol . The compound possesses high thermal stability and excellent solubility in organic solvents, making it suitable for applications in materials science, specifically in the development of corrosion inhibitors, catalysts, and electrochemical sensors .

Why 4-Amino-1,2,4-triazole-3,5-dithiol Cannot Be Simply Substituted: A Critical Examination of Structure-Dependent Performance


The unique combination of an amino group and two symmetrically positioned thiol groups on the 1,2,4-triazole ring endows ATAD with distinctive chemical and electrochemical properties that are not replicated by other in-class compounds [1]. This structural arrangement provides both chemical tunability via the amine group and dual redox-active thiol centers, enabling applications ranging from high-energy cathodes to corrosion inhibition that single-thiol or non-amino analogs cannot achieve with comparable efficacy [REFS-1, REFS-2]. The following evidence demonstrates specific, quantifiable advantages of ATAD over its closest structural and functional analogs.

Quantitative Differentiation of 4-Amino-1,2,4-triazole-3,5-dithiol Against Key Comparators: An Evidence-Based Procurement Guide


Superior Corrosion Inhibition in 5 M Hydrochloric Acid: ATAD Achieves 96% Protection

4-Amino-1,2,4-triazole-3,5-dithiol (ATAD) demonstrates exceptional corrosion inhibition efficacy on low-carbon steel in highly concentrated acidic environments. In 5 M HCl, ATAD reduces the corrosion rate from 19.9 to 0.34 g/(m²·h), achieving a protective efficiency of 96% [1]. This performance is notably higher than its efficacy in 1 M HCl, where the protection is 87% [1]. This high-concentration acid tolerance is a critical differentiator for applications in severe industrial pickling and acidizing processes.

Corrosion Inhibition Acid Pickling Steel Protection

Accelerated Charge-Transfer Kinetics in Lithium-Ion Battery Cathodes: ATAD Outperforms TBT

In a direct comparison of organosulfur cathode materials, 4-amino-1,2,4-triazole-3,5-dithiol (ATAD) exhibited significantly greater charge-transfer kinetics than thiophene-2,5-bis(thiolate) (TBT), a compound that also possesses chemically tunable points [1]. While the study did not provide a numerical rate constant, it explicitly stated that the charge-transfer kinetics of ATAD were 'significantly greater' than those of TBT [1]. This kinetic advantage is attributed to the presence of heteroatoms adjacent to the thiolate groups in ATAD, which facilitate faster redox reactions.

Lithium-Ion Batteries Cathode Materials Electrochemistry

Unique Chemical Tunability via Amine Group: ATAD Offers Functionalization Unavailable in DMcT

A key structural advantage of 4-amino-1,2,4-triazole-3,5-dithiol (ATAD) is the presence of an amine group, which provides a site for chemical modification (tunability) [1]. This is explicitly contrasted with 2,5-dimercapto-1,3,4-thiadiazole (DMcT), a common organosulfur cathode material, which 'does not possess' such tunability [1]. The study notes that while ATAD exhibited 'comparable charge-transfer kinetics to DMcT,' the added tunability is an 'important feature' that distinguishes ATAD and opens avenues for tailoring its properties for specific applications.

Organosulfur Compounds Cathode Materials Chemical Modification

Dual Thiol Functionality for Disulfide Polymer Formation: ATAD's Redox Mechanism

The redox mechanism of 4-amino-1,2,4-triazole-3,5-dithiol (ATAD) involves the two thiol groups at the 3 and 5 positions, which undergo reversible oxidation to form a disulfide polymer and reduction to cleave the disulfide bonds [1]. This dual-thiol redox activity is a defining feature for its application as a high-energy cathode material. While other organosulfur compounds like DMcT and TBT also utilize disulfide chemistry, ATAD's specific molecular architecture, with two thiols on a triazole ring adjacent to an amino group, leads to a unique combination of fast kinetics and chemical tunability [1].

Organosulfur Compounds Redox Chemistry Energy Storage

Priority Application Scenarios for 4-Amino-1,2,4-triazole-3,5-dithiol Based on Verified Differential Performance


High-Concentration Acid Pickling and Oil Well Acidizing

For industrial processes involving severe acidic environments, particularly 5 M hydrochloric acid, 4-amino-1,2,4-triazole-3,5-dithiol (ATAD) is a preferred corrosion inhibitor. Its demonstrated ability to achieve 96% protection of low-carbon steel under these conditions directly addresses a critical need in acid pickling and oil well acidizing operations where conventional inhibitors may fail [1].

High-Power Lithium-Ion Battery Cathodes

In the development of next-generation lithium-ion batteries, ATAD is a compelling candidate for cathode active material. Its significantly faster charge-transfer kinetics compared to TBT, combined with its chemical tunability not found in DMcT, position it for high-power applications such as electric vehicles and grid storage where rate capability is paramount [2].

Corrosion Protection in Sulfuric Acid Media with Cathodic Inhibition

In environments where cathodic corrosion protection is required, such as in sulfuric acid pickling baths, ATAD's behavior as a predominantly cathodic inhibitor at concentrations around 100 mg/L offers a targeted solution. Its formation of multilayer adsorption films on steel provides robust protection [3].

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